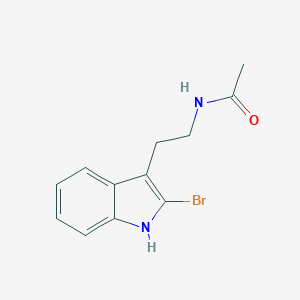

N-(2-(2-溴-1H-吲哚-3-基)乙基)乙酰胺

货号 B120534

CAS 编号:

156997-99-8

分子量: 281.15 g/mol

InChI 键: VWROPIZBUMLVHL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

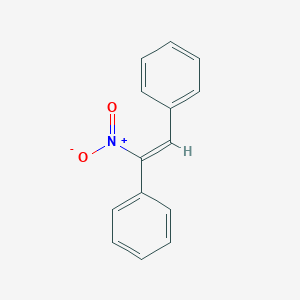

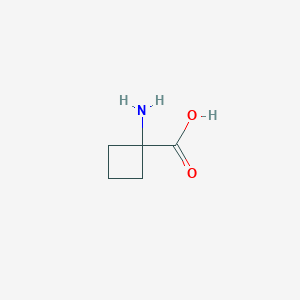

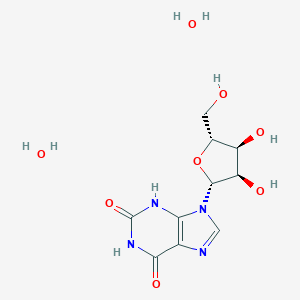

“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 156997-99-8 . It has a molecular weight of 281.15 . The IUPAC name for this compound is N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide .

Synthesis Analysis

The synthesis of similar compounds, Indole-3-acetamides, was achieved via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis

The InChI code for “N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is 1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis

“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Application in Alkaloid Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application in Biotechnological Production

- Scientific Field : Systems Microbiology and Biomanufacturing

- Summary of Application : Indole is a signalling molecule produced both by bacteria and plants . It has value for flavour and fragrance applications, for example, in food industry or perfumery .

- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results or Outcomes : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

Application in Antitubercular Activity

- Scientific Field : Pharmacology

- Summary of Application : Certain indole derivatives have shown potential in vitro antimycobacterial activity .

- Methods of Application : Novel N’-((2-phenyl-1H-indol-3-yl)methylene), substituted phenyl-1H-indole-2-carbohydrazide derivatives were synthesized .

- Results or Outcomes : The antitubercular result showed that chlorine derivatives were most active .

Application in Cancer Treatment

- Scientific Field : Oncology

- Summary of Application : Indole derivatives have been found to be effective in the treatment of cancer cells .

- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application in Antimicrobial Activity

- Scientific Field : Microbiology

- Summary of Application : Indole derivatives have shown potential in combating microbes .

- Methods of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .

- Results or Outcomes : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Application in Antidiabetic Activity

- Scientific Field : Endocrinology

- Summary of Application : Certain indole derivatives have shown potential in the treatment of diabetes .

- Methods of Application : Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Antiviral Activity

- Scientific Field : Virology

- Summary of Application : Certain indole derivatives have shown potential in combating viruses .

- Methods of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .

- Results or Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Application in Herbicidal Activity

- Scientific Field : Agronomy

- Summary of Application : Indole-3-carboxylic acid derivatives have been synthesized and tested for their herbicidal activity .

- Methods of Application : The design and synthesis of indole-3-carboxylic acid derivatives were carried out as potential transport inhibitor response 1 antagonists .

- Results or Outcomes : The results of the herbicidal activity of these derivatives are not provided in the source .

安全和危害

属性

IUPAC Name |

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWROPIZBUMLVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617635 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide | |

CAS RN |

156997-99-8 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

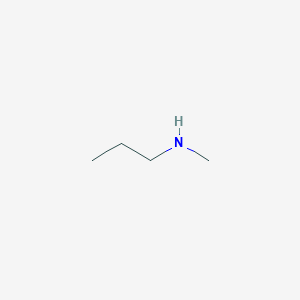

1-Aminocyclobutanecarboxylic acid

22264-50-2

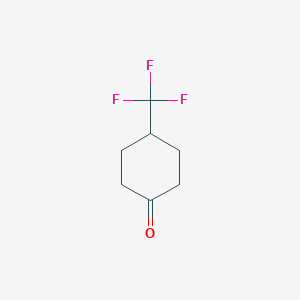

4-(Trifluoromethyl)cyclohexanone

75091-99-5

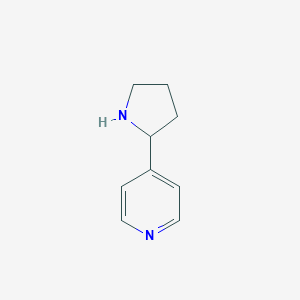

4-Pyrrolidin-2-ylpyridine

128562-25-4

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)